Clemastine hydrochloride

Histamine H1 receptor Calcium mobilization HL-60 cells

Clemastine hydrochloride is a first-generation ethanolamine-derivative H1 histamine receptor antagonist (inverse agonist) with ancillary antimuscarinic activity. Unlike many in-class compounds, clemastine exhibits a multi-faceted pharmacological profile extending beyond simple competitive H1 blockade, including positive allosteric modulation of P2X7 receptors, inhibition of neutrophil leukotriene generation, and clinically demonstrated pro-remyelinating activity in multiple sclerosis.

Molecular Formula C21H27Cl2NO
Molecular Weight 380.3 g/mol
Cat. No. B10815110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClemastine hydrochloride
Molecular FormulaC21H27Cl2NO
Molecular Weight380.3 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCC3CCCN3C.Cl
InChIInChI=1S/C21H26ClNO.ClH/c1-21(17-7-4-3-5-8-17,18-10-12-19(22)13-11-18)24-16-14-20-9-6-15-23(20)2;/h3-5,7-8,10-13,20H,6,9,14-16H2,1-2H3;1H/t20-,21-;/m1./s1
InChIKeyZLCKTGDSSBWLQE-MUCZFFFMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Clemastine Hydrochloride for Research & Procurement: A First-Generation Ethanolamine H1 Antihistamine with Quantifiable Differentiation


Clemastine hydrochloride is a first-generation ethanolamine-derivative H1 histamine receptor antagonist (inverse agonist) with ancillary antimuscarinic activity [1]. Unlike many in-class compounds, clemastine exhibits a multi-faceted pharmacological profile extending beyond simple competitive H1 blockade, including positive allosteric modulation of P2X7 receptors, inhibition of neutrophil leukotriene generation, and clinically demonstrated pro-remyelinating activity in multiple sclerosis [2]. These attributes, combined with a distinct pharmacokinetic signature, create a differentiated selection profile for research and industrial procurement relative to other first-generation antihistamines such as diphenhydramine, chlorpheniramine, and hydroxyzine.

Why Clemastine Hydrochloride Cannot Be Swapped with Other First-Generation H1 Antihistamines in Research or Formulation


First-generation H1 antihistamines share a common pharmacophore but diverge markedly in receptor selectivity, pharmacokinetic half-life, tissue distribution, ancillary pharmacology, and central nervous system penetration profile [1]. Clemastine differs from diphenhydramine in H1 functional potency, H1-over-H3 selectivity, anti-inflammatory neutrophil effects, and brain monoamine perturbation fingerprint. Versus chlorpheniramine, clemastine demonstrates superior decongestant efficacy in objective nasal resistance measurements, profoundly different elimination kinetics (t1/2 ~21 h vs. 2–36 h), and a unique allosteric modulation activity at P2X7 receptors absent in either comparator [2][3]. These non-interchangeable properties mean that substituting clemastine with a generic in-class alternative risks altering both intended on-target pharmacology and unintended off-target liability in experimental or formulation contexts.

Quantitative Differential Evidence Guide: Clemastine Hydrochloride vs. Closest Analogs


Functional H1 Antagonism Potency: Clemastine Outperforms Diphenhydramine and Chlorpheniramine in Cellular Ca2+ Mobilization Assay

In a direct functional assay measuring inhibition of histamine-induced intracellular Ca2+ rise in HL-60 promyelocytic leukemia cells, clemastine fumarate exhibited an IC50 of 3 nM. Under identical assay conditions, chlorpheniramine showed an IC50 of 20 nM, and diphenhydramine an IC50 of 100 nM [1]. Clemastine is thus approximately 6.7-fold more potent than chlorpheniramine and 33-fold more potent than diphenhydramine in this cellular functional readout of H1 receptor antagonism.

Histamine H1 receptor Calcium mobilization HL-60 cells Potency comparison

Anti-Inflammatory Neutrophil Modulation: Clemastine Potently Inhibits Arachidonic Acid Release Whereas Diphenhydramine Shows Minimal Activity

In a comparative study of histamine H1 receptor-blocking drugs on metabolic activation of human neutrophils stimulated by calcium ionophore A23187, clemastine inhibited arachidonic acid release with an IC50 of less than 20 μM, placing it in the high-potency tier alongside azelastine and homochlorcyclizine. By contrast, diphenhydramine exhibited an IC50 greater than 100 μM, representing at least a 5-fold weaker effect [1]. This neutrophil-modulatory activity is independent of H1 receptor antagonism and is not uniformly shared across the first-generation antihistamine class.

Neutrophil activation Arachidonic acid Leukotriene inhibition Anti-inflammatory

H1 Receptor Selectivity Over H3: Clemastine Confers >6-Fold Higher Discrimination Than Diphenhydramine

In guinea pig brain histamine receptor sub-type selectivity profiling, clemastine achieved an H1-over-H3 selectivity ratio of 17,456, compared to diphenhydramine's H1-over-H3 selectivity ratio of only 2,645 [1]. This indicates that clemastine discriminates between H1 and H3 receptors approximately 6.6-fold more effectively than diphenhydramine. The H3 receptor is a presynaptic autoreceptor and heteroreceptor regulating neurotransmitter release in the CNS; inadvertent H3 blockade may confound studies of histaminergic neurotransmission.

H1 selectivity H3 receptor Receptor binding Selectivity profiling

Pharmacokinetic Half-Life and Tissue Distribution: Clemastine's Prolonged Elimination Enables Sustained Target Engagement Compared to Short-Acting Analogs

Clemastine exhibits a terminal elimination half-life (t1/2) of 21.3 ± 11.6 hours with a large volume of distribution (Vd) of approximately 800 L (range: 500–1000 L) in humans [1][2]. In contrast, diphenhydramine displays a t1/2 of only 0.7–2.7 hours with substantially different distribution characteristics [3]. Chlorpheniramine's half-life is variably reported at 2–3.6 hours or up to 27.9 hours depending on the study population, presenting less predictable pharmacokinetics [3][4]. Clemastine's clinical duration of action of 10–12 hours (extending to 24 hours in some cases) directly reflects its extended half-life [2].

Pharmacokinetics Half-life Volume of distribution Duration of action

CNS Monoamine Turnover Profile: Clemastine Exerts Weak Influence on Brain Dopamine and Serotonin Metabolism, Unlike Diphenhydramine and Chlorpheniramine

In a head-to-head in vivo comparison of eleven H1 antagonists on monoamine turnover in mouse brain, clemastine, carbinoxamine, triprolidine, and meclizine were classified as having 'comparatively weak influences on monoamine metabolism.' In contrast, diphenhydramine and chlorpheniramine produced significant reductions in dopamine (DA) and serotonin (5-HT) turnover at standard experimental doses [1]. Specifically, diphenhydramine reduced DA turnover 'remarkably' and chlorpheniramine significantly inhibited both DA and 5-HT turnover, whereas clemastine did not produce statistically significant alterations in these monoaminergic indices.

Monoamine turnover Brain penetration Dopamine Serotonin CNS pharmacology

Unique Remyelination Pharmacology: Clemastine Is the Only H1 Antihistamine with Clinically Demonstrated Pro-Remyelinating Activity in Multiple Sclerosis

In the ReBUILD phase 2 randomized, double-blind, placebo-controlled crossover trial (n=50 patients with chronic MS), clemastine fumarate (4 mg twice daily) significantly reduced visual evoked potential (VEP) P100 latency delay by 1.7 ms per eye compared to placebo (p=0.0048), indicating partial remyelination of the optic nerve [1]. No other first-generation H1 antihistamine—including diphenhydramine, chlorpheniramine, or hydroxyzine—has demonstrated pro-remyelinating efficacy in a human clinical trial. This activity is attributed to clemastine's ability to promote oligodendrocyte progenitor cell differentiation, mediated at least in part through muscarinic M1 receptor antagonism, a property not uniformly coupled to remyelination among antihistamines [2].

Remyelination Multiple sclerosis Oligodendrocyte differentiation Visual evoked potential

High-Value Research and Industrial Application Scenarios for Clemastine Hydrochloride Based on Differential Evidence


In Vitro H1 Receptor Pharmacology Studies Requiring High Potency and Low Receptor Occupancy Mass Load

When designing in vitro experiments involving H1 receptor antagonism in cell-based assays (e.g., Ca2+ mobilization, cAMP modulation, β-arrestin recruitment), clemastine hydrochloride enables functional H1 blockade at low nanomolar concentrations (IC50 = 3 nM in HL-60 Ca2+ assay), providing a 7–33 fold potency advantage over chlorpheniramine and diphenhydramine respectively . This reduces the total compound mass required per assay, minimizing solvent (DMSO) exposure and lowering the probability of off-target pharmacology driven by high micromolar drug concentrations. Particularly advantageous when assay sensitivity or cell viability is concentration-dependent.

Inflammation and Leukotriene Pathway Research Requiring Dual H1 Blockade and Neutrophil Lipid Mediator Inhibition

Protocols investigating the intersection of histamine signaling and neutrophil-driven inflammation should select clemastine over diphenhydramine or triprolidine because clemastine potently inhibits arachidonic acid release (IC50 < 20 μM) and leukotriene C4/D4/E4 formation from activated human neutrophils, whereas diphenhydramine is essentially inactive in this pathway (IC50 > 100 μM) . This dual pharmacology—H1 receptor inverse agonism combined with suppression of neutrophil 5-lipoxygenase product generation—is not replicated by commonly available first-generation antihistamine alternatives.

In Vivo CNS Histamine Research Demanding Minimal Confounding Dopaminergic and Serotonergic Perturbation

For behavioral pharmacology or neurochemical studies where clean H1 receptor engagement is required without secondary disruption of dopamine or serotonin neurotransmission, clemastine is the preferred ethanolamine-class antihistamine. Direct in vivo evidence shows that clemastine exerts a 'comparatively weak influence' on brain monoamine metabolism in mice, in contrast to diphenhydramine (which markedly reduces DA turnover) and chlorpheniramine (which significantly suppresses both DA and 5-HT turnover) . This makes clemastine a cleaner tool compound for isolating histaminergic contributions to CNS processes.

Remyelination and Oligodendrocyte Biology Research Requiring Clinically Validated Pharmacological Tool

Clemastine hydrochloride is the only first-generation H1 antihistamine with positive phase 2 clinical trial evidence for promoting remyelination in multiple sclerosis patients, demonstrated by a significant 1.7 ms reduction in VEP latency delay (p=0.0048) in the ReBUILD trial . For academic laboratories and pharmaceutical discovery programs investigating oligodendrocyte progenitor cell differentiation, myelin repair mechanisms, or neuroprotective strategies, clemastine provides an irreplaceable positive control compound with a human translational data package that no other antihistamine (diphenhydramine, chlorpheniramine, hydroxyzine, etc.) can match.

Quote Request

Request a Quote for Clemastine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.